
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol is a triglyceride compound that consists of palmitic acid, oleic acid, and caproic acid esterified to a glycerol backbone. This compound is a type of mixed triglyceride, which is commonly found in various natural oils and fats. It is known for its role in lipid metabolism and its presence in biological membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound can be achieved through the transesterification of natural oils that contain the desired fatty acids. This process involves the exchange of fatty acid groups between triglycerides and alcohols, often using a base catalyst like sodium methoxide. The resulting product is then purified through distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The double bonds in the oleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid groups can be exchanged with other alcohols or fatty acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or lipase enzymes under moderate temperatures.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids (palmitic acid, oleic acid, caproic acid) and glycerol.
Transesterification: New triglycerides or mono- and diacylglycerols.
Applications De Recherche Scientifique
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol has various applications in scientific research:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential effects on lipid metabolism and related diseases.
Industry: Utilized in the formulation of cosmetics and food products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It can also serve as a substrate for lipases, leading to the release of free fatty acids that participate in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and energy homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid.
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains oleic acid, palmitic acid, and linoleic acid.
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains two oleic acid moieties and one palmitic acid moiety.
Uniqueness
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol is unique due to the presence of caproic acid, which imparts distinct physical and chemical properties. This compound’s specific fatty acid composition can influence its behavior in biological systems and its applications in various industries.
Propriétés
Formule moléculaire |
C43H80O6 |
|---|---|
Poids moléculaire |
693.1 g/mol |
Nom IUPAC |
(1-hexadecanoyloxy-3-hexanoyloxypropan-2-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O6/c1-4-7-10-12-14-16-18-20-21-23-25-27-29-31-34-37-43(46)49-40(38-47-41(44)35-32-9-6-3)39-48-42(45)36-33-30-28-26-24-22-19-17-15-13-11-8-5-2/h20-21,40H,4-19,22-39H2,1-3H3/b21-20- |
Clé InChI |
OJNNEEIIALLGHT-MRCUWXFGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


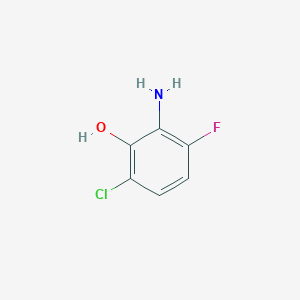
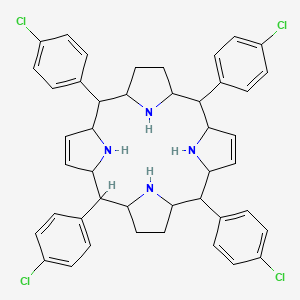


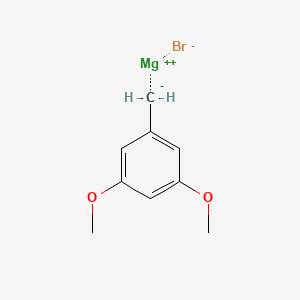

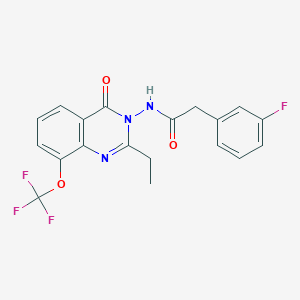

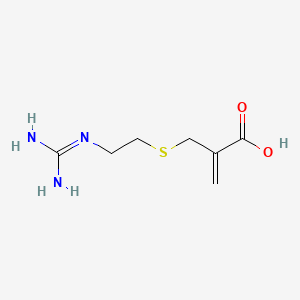

![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)


